N-[4-(cyclopropylamino)-4-oxobutyl]-4-(difluoromethylidene)piperidine-1-carboxamide
Description
N-[4-(cyclopropylamino)-4-oxobutyl]-4-(difluoromethylidene)piperidine-1-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound is characterized by its unique structure, which includes a piperidine ring, a difluoromethylidene group, and a cyclopropylamino substituent.
Properties
IUPAC Name |
N-[4-(cyclopropylamino)-4-oxobutyl]-4-(difluoromethylidene)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21F2N3O2/c15-13(16)10-5-8-19(9-6-10)14(21)17-7-1-2-12(20)18-11-3-4-11/h11H,1-9H2,(H,17,21)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDDRBLPIAWVNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CCCNC(=O)N2CCC(=C(F)F)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(cyclopropylamino)-4-oxobutyl]-4-(difluoromethylidene)piperidine-1-carboxamide typically involves multiple steps, including the formation of the piperidine ring, introduction of the difluoromethylidene group, and attachment of the cyclopropylamino substituent. The following is a general outline of the synthetic route:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Difluoromethylidene Group: The difluoromethylidene group can be introduced using reagents such as difluorocarbene precursors under controlled conditions.
Attachment of the Cyclopropylamino Substituent: The cyclopropylamino group can be attached through a nucleophilic substitution reaction using cyclopropylamine and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[4-(cyclopropylamino)-4-oxobutyl]-4-(difluoromethylidene)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyclopropylamine in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-[4-(cyclopropylamino)-4-oxobutyl]-4-(difluoromethylidene)piperidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(cyclopropylamino)-4-oxobutyl]-4-(difluoromethylidene)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(cyclopropylamino)-4-oxobutyl]-4-(fluoromethylidene)piperidine-1-carboxamide
- N-[4-(cyclopropylamino)-4-oxobutyl]-4-(chloromethylidene)piperidine-1-carboxamide
- N-[4-(cyclopropylamino)-4-oxobutyl]-4-(bromomethylidene)piperidine-1-carboxamide
Uniqueness
N-[4-(cyclopropylamino)-4-oxobutyl]-4-(difluoromethylidene)piperidine-1-carboxamide is unique due to the presence of the difluoromethylidene group, which can impart distinct chemical and biological properties compared to its analogs with different halogen substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
